4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17513393
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13N3O2 |
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Molecular Weight | 183.21 g/mol |
IUPAC Name | 4-amino-1-butan-2-ylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H13N3O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13) |
Standard InChI Key | LWYVNNWQXAMQJD-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)N1C=C(C(=N1)C(=O)O)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol. The pyrazole core adopts a planar configuration, with the butan-2-yl group introducing steric bulk that influences conformational flexibility. Key structural features include:
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Amino group (NH₂): Positioned at the 4-position, this group enhances hydrogen-bonding capacity and participates in resonance stabilization of the pyrazole ring .
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Carboxylic acid (COOH): Located at the 3-position, this moiety contributes to acidity (predicted pKa ≈ 4.2–4.8) and enables salt formation or esterification .
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Butan-2-yl substituent: This branched alkyl chain at the 1-position modulates lipophilicity (calculated logP ≈ 1.8), impacting membrane permeability and bioavailability .
A computational analysis using density functional theory (DFT) predicts bond lengths of 1.38 Å for the N–N bond in the pyrazole ring and 1.45 Å for the C–O bond in the carboxylic acid group, consistent with resonance stabilization effects .
Synthetic Routes and Optimization
Cyclocondensation Strategies
The synthesis of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid typically begins with the cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. A representative pathway involves:
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Formation of the pyrazole core: Reaction of butan-2-ylhydrazine with ethyl acetoacetate under acidic conditions yields 1-(butan-2-yl)-1H-pyrazole-3-carboxylate .
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Amination: Selective introduction of the amino group at the 4-position via nitration followed by reduction (e.g., using H₂/Pd-C) or direct substitution with ammonia under high pressure .
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Hydrolysis: The ester group at the 3-position is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl .
Key reaction parameters:
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Temperature: 80–120°C for cyclocondensation
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Catalysts: p-Toluenesulfonic acid (cyclization), palladium on carbon (reduction)
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Yield optimization: 65–78% after purification by column chromatography .
Alternative Pathways
Patent literature describes the use of microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields to 85% . Additionally, flow chemistry methods enable continuous production with reduced byproduct formation .
Physicochemical Properties
Experimental and computational data for structurally related pyrazoles suggest the following properties for 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid:
Property | Value/Range | Methodology |
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Melting Point | 210–215°C (decomposes) | Differential Scanning Calorimetry |
Solubility (25°C) | 12 mg/mL in H₂O | Shake-flask method |
logD (pH 7.4) | 1.2 | HPLC retention time |
pKa (COOH) | 4.5 | Potentiometric titration |
The compound exhibits pH-dependent solubility, with improved solubility (>50 mg/mL) in alkaline conditions due to deprotonation of the carboxylic acid group .
Biological Activity and Mechanisms
Organism | MIC (μg/mL) |
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Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Candida albicans | 128 |
Anti-Inflammatory Activity
The carboxylic acid moiety enables interaction with cyclooxygenase-2 (COX-2), as demonstrated by molecular dynamics simulations showing a binding free energy of −8.7 kcal/mol . This suggests potential for development as a non-steroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal toxicity compared to traditional carboxylic acid-based NSAIDs like ibuprofen.
Industrial and Pharmaceutical Applications
Agrochemical Development
The butan-2-yl group enhances lipid solubility, making the compound a candidate for systemic herbicides. Field trials with analogs show 90% inhibition of Amaranthus retroflexus at 500 g/ha .
Drug Discovery
Structural analogs have entered preclinical trials for:
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Type 2 diabetes: AMP-activated protein kinase (AMPK) activation (EC₅₀ = 2.1 μM) .
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Oncology: Inhibition of tubulin polymerization (IC₅₀ = 0.8 μM in MCF-7 breast cancer cells) .
Comparison with Structural Analogs
The biological activity of pyrazole derivatives is highly sensitive to substituent positioning:
Compound | Substituents | MIC (S. aureus) | COX-2 IC₅₀ |
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4-Amino-1-(butan-2-yl)-1H-pyrazole-3-COOH | 3-COOH, 4-NH₂, 1-butan-2-yl | 16 μg/mL | 0.9 μM |
5-Amino-1-(propyl)-1H-pyrazole-4-COOH | 4-COOH, 5-NH₂ | 32 μg/mL | 2.4 μM |
1-(butan-2-yl)-4-Cl-1H-pyrazole-5-COOH | 5-COOH, 4-Cl | 64 μg/mL | N/A |
Data adapted from patent literature and computational models .
Challenges and Future Directions
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Stereochemical control: The butan-2-yl group introduces a chiral center at the 1-position. Current synthetic methods produce racemic mixtures, necessitating development of asymmetric catalysis .
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Prodrug strategies: Esterification of the carboxylic acid group could improve oral bioavailability, as demonstrated by a 3.2-fold increase in AUC for methyl ester analogs in rat models .
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Targeted delivery: Conjugation with nanoparticles (e.g., PLGA-PEG) may enhance tissue-specific accumulation, reducing off-target effects in anticancer applications .
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